2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-2-4-9(5-3-8)10(14)7-13-11(15)6-12/h2-5,10,14H,6-7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQANEGVMTSERRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-methylphenyl ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-keto-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide.
Reduction: Formation of N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide.
Substitution: Formation of N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide derivatives with various substituents.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Below are some of the key findings regarding its biological effects:
Anticancer Properties
Recent studies have indicated that derivatives of 2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide exhibit significant anti-proliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). The compound has shown selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MDA-MB-231 | 5.5 | 17.5 |
| MCF-7 | 6.3 | 15.0 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibitors of CA IX can impede tumor growth and metastasis.
| Compound | CA IX IC50 (nM) | CA II IC50 (μM) |
|---|---|---|
| This compound | 10.93 | 1.55 |
Antimicrobial Activity
There is emerging evidence that compounds similar to this compound possess antimicrobial properties. Studies have demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Klebsiella pneumoniae.
Case Studies
-
Breast Cancer Study : A study involving the administration of synthesized derivatives on MDA-MB-231 cells revealed that certain modifications to the side chain significantly enhanced anticancer activity, leading to apoptosis induction in treated cells.
"The most active derivative induced a 22-fold increase in annexin V-FITC positive staining compared to control" .
- Antimicrobial Evaluation : A comparative study tested various derivatives against common pathogens, demonstrating that some compounds exhibited over 80% inhibition at concentrations as low as 50 μg/mL.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloroacetamide moiety can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Core Structural Variations
Key structural analogues differ in substituent groups on the phenyl ring, alkyl chain modifications, or additional functional groups.
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy :
- NMR Data :
- Crystal Packing: Intermolecular N–H⋯O hydrogen bonds are common in chloroacetamides, as seen in 2-Chloro-N-(2,4-dimethylphenyl)acetamide . The hydroxy group in the target compound may enhance hydrogen-bonding networks compared to non-hydroxylated analogues.
Key Differentiating Factors
- Hydroxy Group Impact: The hydroxyl moiety in the target compound enhances solubility and hydrogen-bonding capacity, unlike non-hydroxylated analogues (e.g., 2-Chloro-N-(4-methylphenyl)acetamide) .
- Substituent Position : Para-substituted derivatives (e.g., 4-methyl or 4-fluoro) exhibit more linear molecular conformations, while meta-substituted analogues (e.g., 3-methylphenyl) adopt twisted geometries affecting packing .
- Steric Effects : Bulky groups (e.g., trichloroethyl in ) reduce reactivity but improve thermal stability compared to simpler alkyl chains.
Biological Activity
2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a chloro group, a hydroxyl group, and an acetamide moiety, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenol with chloroacetyl chloride in the presence of a base. The reaction conditions can vary, but general methods include:
- Refluxing the reactants in an organic solvent.
- Purification through recrystallization or chromatography.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown activity against various cancer cell lines, including:
- MDA-MB-231 (triple-negative breast cancer)
- MCF-7 (breast cancer)
The IC50 values for these compounds typically range from 1.52 to 6.31 μM , indicating their potency in inhibiting cancer cell proliferation .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Studies have shown that these compounds can significantly increase the percentage of annexin V-FITC-positive apoptotic cells, suggesting a mechanism involving programmed cell death .
- Inhibition of Carbonic Anhydrase (CA) : Certain derivatives have been identified as selective inhibitors of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. This inhibition can disrupt tumor growth and survival pathways .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that this compound exhibits antimicrobial activity. Studies indicate that related compounds can inhibit the growth of various bacteria, including:
- Staphylococcus aureus
- Klebsiella pneumoniae
The minimum inhibitory concentrations (MICs) for these activities have been reported to be effective at concentrations as low as 50 μg/mL , showcasing their potential as antimicrobial agents .
Case Study 1: Anticancer Efficacy in vitro
A notable study investigated the effects of a derivative similar to this compound on MDA-MB-231 cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 3 μM . Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates compared to control groups .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 3 | Apoptosis |
| MCF-7 | 5 | Apoptosis |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of compounds related to this compound. The compound exhibited significant inhibition against S. aureus with an MIC value of 25 μg/mL , demonstrating its potential utility in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
